molecular formula C8H9NO2S B1386968 5-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione CAS No. 51956-02-6

5-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione

Cat. No. B1386968
CAS RN: 51956-02-6
M. Wt: 183.23 g/mol
InChI Key: MUJRANWRSSQSBC-UHFFFAOYSA-N
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Patent
US08076488B2

Procedure details

Palladium on carbon (25 mg) was placed under an inert atmosphere and suspended in 1:1 v/v EtOH/THF (10 mL). A solution of 5-nitrobenzo[b]thiophene 1,1-dioxide (250 mg, 1.18 mmol) in EtOH/THF (1:1) was then added, and the reaction mixture placed under H2 atmosphere (1 Atm pressure) and stirred at RT for 3 h. Reaction is filtered through a Celite pad and washed well with MeOH to obtain the title compound (200 mg, 92%) as a brown solid: TLC (10% MeOH/DCM w/5% NH4OH), Rf=0.40; LC MS m/z 184.1 (MH+).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step Two
Name
EtOH THF
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[S:8](=[O:12])(=[O:11])[CH:9]=[CH:10][C:6]=2[CH:5]=1)([O-])=O>[Pd].CCO.C1COCC1>[O:11]=[S:8]1(=[O:12])[CH2:9][CH2:10][C:6]2[CH:5]=[C:4]([NH2:1])[CH:14]=[CH:13][C:7]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(S(C=C2)(=O)=O)C=C1
Name
EtOH THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.C1CCOC1
Step Two
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
EtOH THF
Quantity
10 mL
Type
solvent
Smiles
CCO.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
is filtered through a Celite pad
WASH
Type
WASH
Details
washed well with MeOH

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=S1(C2=C(CC1)C=C(C=C2)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.